Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate is a substituted thiazole derivative characterized by a benzyl group at the 2-position, an amino group at the 5-position, and an ester (ethyl carboxylate) at the 4-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-12(14)18-10(15-11)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3 |
InChI Key |
GTFHQYILVQFBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives, potentially altering the functional groups attached to the thiazole ring.
Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Structural Features
The following table summarizes critical structural differences among selected thiazole derivatives:
Substituent Effects on Reactivity and Bioactivity
- Benzyl vs. The trifluoromethyl group in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate confers metabolic stability and electron-withdrawing effects, critical for binding interactions .
- Amino Group: The 5-amino substituent in the target compound enables hydrogen bonding and nucleophilic reactions, contrasting with the 2-amino group in Ethyl 2-amino-1,3-thiazole-4-carboxylate, which may limit steric accessibility .
- Bromine Substituent: Ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate’s bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), absent in the benzyl-substituted analog .
Crystallographic Insights
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a near-coplanar thiazole and phenyl ring (dihedral angle: 5.15°), while the trifluoromethyl and ethoxy groups deviate from planarity . This structural data implies that steric bulk (e.g., benzyl substituents) in the target compound may further distort ring coplanarity, affecting π-stacking interactions in biological systems.
Biological Activity
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and antiparasitic effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, which is known for its broad pharmacological applications. The compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with ethyl esters and amines under controlled conditions.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity against various cancer cell lines, compounds structurally related to this compound exhibited significant cytotoxic effects. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 0.78 | Induction of apoptosis via caspase activation |
| Compound B | A2780 (Ovarian) | 0.65 | Cell cycle arrest at G0/G1 phase |
| This compound | K562 (Leukemia) | 0.85 | Inhibition of Bcl-2 expression |
The presence of an amino group at the 5-position and a benzyl moiety significantly enhances cytotoxicity, possibly through increased lipophilicity and better cell membrane penetration .
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties against various pathogens.
Antibacterial and Antifungal Effects
Research indicates that thiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 32 µg/mL |
| Escherichia coli | Bacterial | 64 µg/mL |
| Candida albicans | Fungal | 16 µg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiparasitic Activity
Emerging evidence suggests that this compound may possess antiparasitic properties.
Case Study: Trypanocidal Activity
In vitro studies have shown that related thiazole compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| This compound | 0.37 | Benznidazole: 10.0 |
This indicates that the compound is nearly 28 times more active than the standard treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Essential for interaction with biological targets.
- Benzyl Substituent : Enhances lipophilicity and cellular uptake.
- Thiazole Ring : Critical for the compound's overall bioactivity.
Studies suggest that modifications at these positions can lead to enhanced potency or selectivity .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting a brominated ester precursor (e.g., ethyl bromoacetate) with thiourea derivatives under basic conditions. Ethanol is typically used as a solvent, with reflux conditions (70–80°C) to promote cyclization and form the thiazole ring . Modifications, such as introducing the benzyl group at the 2-position, may require pre-functionalized intermediates or protecting group strategies.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. How is the compound’s stability assessed during storage?
Stability is evaluated via accelerated degradation studies under varying conditions (light, humidity, temperature). Functional groups like the ester and amino moieties are prone to hydrolysis, so storage in anhydrous environments at –20°C is recommended .
Q. What are the preliminary biological screening methods for this compound?
Initial screens include:
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Optimization involves:
Q. How are contradictions in crystallographic data resolved?
Discrepancies in bond lengths/angles are addressed using:
- Structure validation tools : CheckCIF for geometric outliers.
- Hirshfeld surface analysis : To assess intermolecular interactions and packing efficiency .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps).
- Molecular docking : For studying interactions with biological targets (e.g., kinases) using software like AutoDock .
Q. How does the benzyl substituent influence biological activity compared to other analogs?
Structure-activity relationship (SAR) studies compare derivatives (e.g., replacing benzyl with trifluoromethyl or phenyl groups). Bioassays and molecular dynamics simulations reveal how steric/electronic effects modulate potency .
Q. What strategies are used for retrosynthetic planning of novel derivatives?
AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to propose feasible routes. Key disconnections target the thiazole ring or ester group, with priority given to commercially available building blocks .
Q. How are mechanistic pathways (e.g., apoptosis induction) validated experimentally?
Techniques include:
- Flow cytometry : To detect apoptotic markers (Annexin V/PI staining).
- Western blotting : For protein expression analysis (e.g., Bcl-2, caspase-3) .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness in handling twinned or high-resolution data .
- Data Reproducibility : Cross-validate spectral data with databases (PubChem, DSSTox) to ensure consistency .
- Contradiction Analysis : Use graph-set analysis for hydrogen-bonding patterns to resolve crystal packing ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
